molecular formula C8H9F2NO B12952805 2-(Difluoromethoxy)-3,4-dimethylpyridine

2-(Difluoromethoxy)-3,4-dimethylpyridine

Cat. No.: B12952805
M. Wt: 173.16 g/mol
InChI Key: NPIQGEBEOJORIM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3,4-dimethylpyridine is an organofluorine compound that features a pyridine ring substituted with difluoromethoxy and dimethyl groups. Organofluorine compounds are known for their unique properties, including enhanced chemical stability and biological activity, making them valuable in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3,4-dimethylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine derivative. One common method is the reaction of 3,4-dimethylpyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-3,4-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3,4-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This leads to the modulation of biological pathways and the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Comparison: 2-(Difluoromethoxy)-3,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other difluoromethoxy compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethoxy)-3,4-dimethylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-3-4-11-7(6(5)2)12-8(9)10/h3-4,8H,1-2H3

InChI Key

NPIQGEBEOJORIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC(F)F)C

Origin of Product

United States

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